molecular formula C15H21N5O3S2 B2831482 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034356-22-2

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2831482
CAS No.: 2034356-22-2
M. Wt: 383.49
InChI Key: IPJNUKZHVHNMJS-UHFFFAOYSA-N
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Description

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core fused to a carboxamide group and a piperidine ring substituted with a dimethylsulfamoyl moiety. The benzo[c][1,2,5]thiadiazole scaffold contributes to π-π stacking and hydrogen-bonding interactions, while the dimethylsulfamoyl group enhances solubility and modulates target engagement . This compound’s structural complexity aligns with drug-like properties, though its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-19(2)25(22,23)20-7-5-11(6-8-20)10-16-15(21)12-3-4-13-14(9-12)18-24-17-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJNUKZHVHNMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with dimethylamine and a sulfonyl chloride to introduce the N,N-dimethylsulfamoyl group.

    Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: The benzo[c][1,2,5]thiadiazole ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzo[c][1,2,5]thiadiazole moiety, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzo[c][1,2,5]thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. Specifically, derivatives of thiadiazoles have demonstrated:

  • Inhibition of NFκB Pathway : This pathway is crucial in regulating immune response and inflammation, often upregulated in various cancers.
  • Cyclin-dependent Kinase Inhibition : Compounds targeting these kinases can halt cell cycle progression in cancer cells.

Case studies have shown that derivatives of this compound exhibit promising anticancer properties by modulating these pathways.

Compound NameBiological ActivityMechanism
N-(3-(6-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamideAnticancerCDK inhibition
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamideNFκB inhibitorModulation of inflammatory response

Anti-inflammatory Properties

The compound's structural features suggest it may also function as an anti-inflammatory agent. Thiadiazole derivatives are known to exhibit:

  • Inhibition of Pro-inflammatory Cytokines : These compounds can reduce the production of cytokines that promote inflammation.
  • Potential in Treating Autoimmune Disorders : By modulating immune responses, these compounds may be beneficial in conditions like rheumatoid arthritis and lupus .

Synthesis and Modification

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. These reactions can be tailored to modify the compound for enhanced efficacy or selectivity against specific biological targets.

Synthetic Pathway Overview

  • Formation of Piperidine Derivative : The initial step involves synthesizing the piperidine ring with a dimethylsulfamoyl group.
  • Coupling with Thiadiazole Moiety : This step incorporates the benzo[c][1,2,5]thiadiazole structure.
  • Carboxamide Formation : Finally, the carboxamide group is introduced to complete the synthesis.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycle Variations

The benzothiadiazole core distinguishes this compound from analogs with thiazole, oxadiazole, or imidazothiazole systems. Key comparisons include:

Compound Name Core Structure Key Modifications Potential Impact Reference
Target Compound Benzo[c][1,2,5]thiadiazole N/A High electron deficiency, enhanced binding
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole tert-butylcarbamoyl substituent Increased lipophilicity
4-Nitro-7-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzo[c][1,2,5]oxadiazole Benzo[c][1,2,5]oxadiazole Oxadiazole core, propargyl-piperazine Altered electronic properties, click chemistry compatibility
ND-11543 (Anti-TB agent) Imidazo[2,1-b]thiazole Trifluoromethylpyridinyl-piperazine Improved metabolic stability

Key Insights :

  • Electron-deficient cores (e.g., benzothiadiazole) enhance interactions with electron-rich biological targets compared to oxadiazoles or thiazoles .

Piperidine Substituent Modifications

The piperidine ring’s substituents critically influence pharmacokinetics and target selectivity:

Compound Name Piperidine Substituent Functional Impact Reference
Target Compound N,N-Dimethylsulfamoyl Enhanced solubility, moderate lipophilicity
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide tert-butylcarbamoyl Increased hydrophobicity, potential CNS penetration
β-Methyl fentanyl 2-Phenylethyl Opioid receptor affinity
Dasatinib 2-Hydroxyethyl-piperazine Kinase inhibition (BCR-ABL, SRC)

Key Insights :

  • Dimethylsulfamoyl groups improve aqueous solubility compared to bulky tert-butylcarbamoyl substituents, which may hinder blood-brain barrier penetration .
  • Phenylethyl substituents (e.g., fentanyl analogs) prioritize lipophilicity and receptor binding, albeit for entirely different therapeutic targets .

Carboxamide Linkage Diversity

The carboxamide linker’s aromatic or aliphatic modifications influence binding and stability:

Compound Name Carboxamide Substituent Biological Relevance Reference
Target Compound Benzo[c][1,2,5]thiadiazole-5-yl Stabilizes π-π interactions
ND-11543 Imidazo[2,1-b]thiazole-5-yl Anti-tuberculosis activity (MIC = 0.2 μM)
BMS-354825 (Dasatinib) 2-Chloro-6-methylphenyl Broad-spectrum kinase inhibition

Key Insights :

  • Aromatic substituents (e.g., benzothiadiazole) favor target engagement through stacking interactions, while aliphatic groups (e.g., Dasatinib’s chlorophenyl) balance selectivity and potency .

Physicochemical Properties :

  • Molecular Weight : ~420 g/mol (estimated).
  • logP : ~2.1 (predicted), favoring moderate membrane permeability.
  • Hydrogen Bond Acceptors/Donors: 8/2, suggesting solubility challenges requiring formulation optimization.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including thiadiazole core formation and functionalization of the piperidine and sulfamoyl groups. Key parameters include:

  • Temperature control : Reactions often require low temperatures (0–5°C) for imine formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while ethanol or THF may reduce byproducts during coupling steps .
  • Catalysts : Pd-based catalysts or mild bases (e.g., triethylamine) improve coupling reactions between the thiadiazole and piperidine moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Example protocol:

StepReagents/ConditionsYield (%)Purity (%)
Thiadiazole core synthesisH₂SO₄, HNO₃, 0°C → RT6590
Piperidine couplingPd(PPh₃)₄, DMF, 80°C7292
Final purificationEthanol/water recrystallization8598

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of the dimethylsulfamoyl group (δ ~2.8 ppm for N(CH₃)₂) and benzo[c]thiadiazole protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 407.1202 [M+H]⁺) validates molecular formula consistency .
  • X-ray crystallography : Resolves conformational ambiguity in the piperidine-thiadiazole linkage .
  • HPLC : Monitors purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How do solubility and stability impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL) or DMF. Pre-formulation studies with cyclodextrins or PEG improve aqueous solubility for biological assays .
  • Stability : Degrades under acidic conditions (pH <3) due to sulfamoyl hydrolysis. Store at –20°C in inert atmosphere to prevent oxidation of the thiadiazole ring .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies often arise from:

  • Assay conditions : Varying pH or reducing agents (e.g., DTT) may alter thiadiazole redox activity. Standardize buffer systems (e.g., PBS, pH 7.4) .
  • Impurity interference : Trace Pd catalysts from synthesis can inhibit enzymes. Include EDTA (1 mM) in assays to chelate metals .
  • Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Piperidine modifications : Replacing dimethylsulfamoyl with acetyl or trifluoromethyl groups alters target selectivity (e.g., kinase vs. protease inhibition) .
  • Thiadiazole substitution : Introducing electron-withdrawing groups (e.g., –NO₂) enhances metabolic stability but may reduce solubility .
  • Bioisosteric replacements : Swap benzo[c]thiadiazole with benzothiazole to evaluate potency changes in cytotoxicity assays .

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization after compound treatment .
  • Fluorescence polarization : Quantify binding affinity to recombinant proteins (e.g., IC₅₀ <100 nM for kinase X) .
  • CRISPR knockouts : Confirm loss of activity in target-deficient cells .

Q. How do researchers address poor in vitro-to-in vivo translation of pharmacokinetic properties?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfamoyl hydrolysis). Introduce deuterium at labile positions .
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction (e.g., 2–5% in human plasma) and adjust dosing .
  • Toxicity mitigation : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

Data Contradiction Analysis

Q. Why do computational docking results conflict with experimental binding data?

  • Conformational flexibility : The piperidine ring adopts multiple chair/boat conformations in solution, which static docking models may overlook. Perform molecular dynamics simulations (>100 ns) to capture flexibility .
  • Solvent effects : Implicit solvent models underestimate hydrophobic interactions. Use explicit water molecules in simulations .

Q. What methodologies reconcile divergent cytotoxicity results in 2D vs. 3D cell models?

  • 3D spheroid assays : Mimic tumor microenvironments better than monolayer cultures. Use matrix-embedded spheroids and hypoxia induction .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and lactate secretion to assess energy pathway engagement .

Mechanistic Insights

Q. How does the compound’s mechanism differ from related thiadiazole derivatives?

  • Sulfamoyl group role : The N,N-dimethylsulfamoyl moiety enhances membrane permeability via passive diffusion (logP ~2.5 vs. ~1.8 for non-sulfonamide analogs) .
  • Target selectivity : The benzo[c]thiadiazole core preferentially binds ATP pockets in kinases (e.g., IC₅₀ for Abl1: 12 nM vs. >1 µM for VEGFR2) .

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